Prop-2-yn-1-yl 2,3-diphenylcycloprop-2-ene-1-carboxylate
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Overview
Description
Prop-2-yn-1-yl 2,3-diphenylcycloprop-2-ene-1-carboxylate is a complex organic compound characterized by its unique cyclopropene ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 2,3-diphenylcycloprop-2-ene-1-carboxylate typically involves the reaction of 2,3-diphenylcycloprop-2-ene-1-carboxylic acid with propargyl alcohol under esterification conditions. This reaction is usually catalyzed by a strong acid such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and automated systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl 2,3-diphenylcycloprop-2-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Prop-2-yn-1-yl 2,3-diphenylcycloprop-2-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl 2,3-diphenylcycloprop-2-ene-1-carboxylate involves its interaction with various molecular targets. The compound can act as an electrophile in reactions with nucleophiles, leading to the formation of new chemical bonds. The cyclopropene ring is highly strained, making it reactive towards ring-opening reactions and other transformations .
Comparison with Similar Compounds
Similar Compounds
N,N-Di(prop-2-yn-1-yl)adamantan-1-amines: These compounds share the propargyl group and are used in similar cycloaddition reactions.
tert-Butyl 4-(prop-2-ynyl)piperazine-1-carboxylate: Another compound with a propargyl group, used in various synthetic applications.
Uniqueness
Prop-2-yn-1-yl 2,3-diphenylcycloprop-2-ene-1-carboxylate is unique due to its cyclopropene ring structure, which imparts significant strain and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various chemical transformations.
Properties
CAS No. |
114611-39-1 |
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Molecular Formula |
C19H14O2 |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
prop-2-ynyl 2,3-diphenylcycloprop-2-ene-1-carboxylate |
InChI |
InChI=1S/C19H14O2/c1-2-13-21-19(20)18-16(14-9-5-3-6-10-14)17(18)15-11-7-4-8-12-15/h1,3-12,18H,13H2 |
InChI Key |
SPCMPTUENYUIEV-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)C1C(=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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